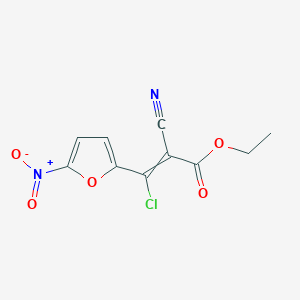
Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the nitrofuran moiety in the structure imparts significant antimicrobial properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 5-nitrofurfural in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of various nitrofuran derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use as an antibiotic.
Medicine: Investigated for its potential use in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
作用机制
The mechanism of action of Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate involves the inhibition of bacterial enzymes that are essential for DNA replication and repair. The nitrofuran moiety interacts with the bacterial DNA, causing damage and preventing the bacteria from multiplying. This leads to the death of the bacterial cells and helps in controlling infections.
相似化合物的比较
Ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Furazolidone: Used for the treatment of bacterial and protozoal infections.
Nitrofurazone: Used as a topical antibacterial agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
118795-25-8 |
|---|---|
分子式 |
C10H7ClN2O5 |
分子量 |
270.62 g/mol |
IUPAC 名称 |
ethyl 3-chloro-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H7ClN2O5/c1-2-17-10(14)6(5-12)9(11)7-3-4-8(18-7)13(15)16/h3-4H,2H2,1H3 |
InChI 键 |
JPRMONGMPBEAOF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C(C1=CC=C(O1)[N+](=O)[O-])Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















